5-Tert-butyl-2-cyclopropoxybenzamide
Description
5-Tert-butyl-2-cyclopropoxybenzamide is a benzamide derivative characterized by a tert-butyl group at the 5-position and a cyclopropoxy substituent at the 2-position of the benzene ring. The tert-butyl group enhances steric bulk and lipophilicity, while the cyclopropoxy moiety introduces ring strain and unique electronic effects due to its sp³-hybridized oxygen. These structural features influence solubility, metabolic stability, and biological interactions, making the compound a subject of interest in medicinal chemistry and material science.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
5-tert-butyl-2-cyclopropyloxybenzamide |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)9-4-7-12(17-10-5-6-10)11(8-9)13(15)16/h4,7-8,10H,5-6H2,1-3H3,(H2,15,16) |
InChI Key |
AUTKWGDDKAJPST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-cyclopropoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with ammonia or an amine under basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopropoxy Group Addition: The cyclopropoxy group can be added through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-cyclopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Tert-butyl-2-cyclopropoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and cyclopropoxy group may influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
tert-Butyl Group Influence
The tert-butyl group is a common feature in several analogs, such as T-Butyl 5-bromo-2-chlorobenzamide and 5-tert-Butyl-2-methoxybenzene-1-carboximidamide dihydrochloride. This group significantly increases lipophilicity, reducing aqueous solubility but improving membrane permeability and metabolic stability. For example, T-Butyl 5-bromo-2-chlorobenzamide exhibits lower solubility compared to non-tert-butyl analogs, which may limit its bioavailability but enhance its utility in lipid-rich environments .
Cyclopropoxy vs. Other Alkoxy Substituents
The cyclopropoxy group at the 2-position distinguishes the target compound from analogs like 5-(Tert-butyl)-2-ethoxybenzaldehyde and 5-(Tert-butyl)-2-methoxybenzoic acid . Cyclopropoxy introduces ring strain, increasing reactivity compared to methoxy or ethoxy groups. For instance, the ethoxy group in 5-(Tert-butyl)-2-ethoxybenzaldehyde contributes to higher oxidative stability, whereas the cyclopropoxy group may enhance electrophilic substitution rates .
Amide vs. Carboximidamide Groups
Replacing the benzamide group with a carboximidamide (as in 5-tert-Butyl-2-methoxybenzene-1-carboximidamide dihydrochloride ) alters hydrogen-bonding capacity and charge distribution. The carboximidamide group increases polarity, improving solubility in polar solvents and enhancing interactions with biological targets like enzymes or receptors .
Halogenated Derivatives
Halogen substituents, such as bromo and chloro in T-Butyl 5-bromo-2-chlorobenzamide, enhance electrophilic character and binding affinity to hydrophobic protein pockets.
Metabolic and Pharmacokinetic Considerations
The tert-butyl group in this compound likely prolongs metabolic half-life compared to analogs with smaller substituents (e.g., methoxy). However, the cyclopropoxy group may introduce susceptibility to enzymatic oxidation, a factor less pronounced in 5-(Tert-butyl)-2-ethoxybenzaldehyde due to its linear alkoxy chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
